Tau Peptide (306-317) Trifluoroacetate Tau Peptide (306-317) Trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 1003007-59-7
VCID: VC11663439
InChI: InChI=1S/C65H109N15O18.C2HF3O2/c1-11-37(10)53(79-54(86)40(24-25-48(68)83)70-60(92)50(69)34(4)5)63(95)78-52(36(8)9)62(94)74-44(30-38-20-22-39(82)23-21-38)56(88)71-41(17-12-14-26-66)64(96)80-28-16-19-47(80)59(91)77-51(35(6)7)61(93)75-45(31-49(84)85)57(89)73-43(29-33(2)3)55(87)76-46(32-81)58(90)72-42(65(97)98)18-13-15-27-67;3-2(4,5)1(6)7/h20-23,33-37,40-47,50-53,81-82H,11-19,24-32,66-67,69H2,1-10H3,(H2,68,83)(H,70,92)(H,71,88)(H,72,90)(H,73,89)(H,74,94)(H,75,93)(H,76,87)(H,77,91)(H,78,95)(H,79,86)(H,84,85)(H,97,98);(H,6,7)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,50-,51-,52-,53-;/m0./s1
SMILES: CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Molecular Formula: C67H110F3N15O20
Molecular Weight: 1502.7 g/mol

Tau Peptide (306-317) Trifluoroacetate

CAS No.: 1003007-59-7

Cat. No.: VC11663439

Molecular Formula: C67H110F3N15O20

Molecular Weight: 1502.7 g/mol

* For research use only. Not for human or veterinary use.

Tau Peptide (306-317) Trifluoroacetate - 1003007-59-7

Specification

CAS No. 1003007-59-7
Molecular Formula C67H110F3N15O20
Molecular Weight 1502.7 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C65H109N15O18.C2HF3O2/c1-11-37(10)53(79-54(86)40(24-25-48(68)83)70-60(92)50(69)34(4)5)63(95)78-52(36(8)9)62(94)74-44(30-38-20-22-39(82)23-21-38)56(88)71-41(17-12-14-26-66)64(96)80-28-16-19-47(80)59(91)77-51(35(6)7)61(93)75-45(31-49(84)85)57(89)73-43(29-33(2)3)55(87)76-46(32-81)58(90)72-42(65(97)98)18-13-15-27-67;3-2(4,5)1(6)7/h20-23,33-37,40-47,50-53,81-82H,11-19,24-32,66-67,69H2,1-10H3,(H2,68,83)(H,70,92)(H,71,88)(H,72,90)(H,73,89)(H,74,94)(H,75,93)(H,76,87)(H,77,91)(H,78,95)(H,79,86)(H,84,85)(H,97,98);(H,6,7)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,50-,51-,52-,53-;/m0./s1
Standard InChI Key ANMWNSLEDXQUQM-UTMUFNNMSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O
SMILES CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Canonical SMILES CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O

Introduction

Chemical and Structural Characterization of Tau Peptide (306-317) Trifluoroacetate

Molecular Composition and Stereochemistry

The peptide's IUPAC name delineates its complex stereochemistry:

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid\text{(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid}

This nomenclature reflects the peptide’s 12-residue sequence, post-translational modifications, and trifluoroacetate counterion. The presence of multiple chiral centers ensures a defined conformational structure, critical for its biological activity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1003007-59-7
Molecular FormulaC67H110F3N15O20\text{C}_{67}\text{H}_{110}\text{F}_{3}\text{N}_{15}\text{O}_{20}
Molecular Weight1502.7 g/mol
SequenceVQIVYK (PHF6 motif)
SolubilitySoluble in aqueous buffers (pH 2–8)

Structural Motifs and Aggregation Propensity

The PHF6 motif (residues 306–311: VQIVYK) is a β-sheet nucleation site driving tau aggregation. Structural studies reveal that phosphorylation at Thr231 or Ser235 destabilizes α-helical conformations, promoting β-sheet formation and fibrillization . The inclusion of proline residues in analogous peptides (e.g., VQIINK) abolishes aggregation, underscoring the sequence-specific nature of tau self-assembly .

Role in Alzheimer’s Disease Pathogenesis

Neurofibrillary Tangle Formation

Hyperphosphorylation of tau disrupts microtubule binding, leading to cytoskeletal destabilization and NFT formation. The 306–317 peptide’s PHF6 motif is indispensable for cross-β-sheet interactions in paired helical filaments (PHFs). In AD brains, decreased activity of Pin1 (a prolyl isomerase) and protein phosphatase 2A (PP2A) exacerbates cis-pThr231-tau accumulation, driving neurodegeneration .

Cross-Talk with Amyloid-β

While amyloid-β (Aβ) plaques are hallmark AD lesions, tau pathology correlates more strongly with cognitive decline. The 306–317 peptide synergizes with Aβ to potentiate synaptic toxicity, likely through shared activation of kinases like GSK-3β .

Research Applications and Therapeutic Development

In Vitro Aggregation Assays

Tau (306–317) Trifluoroacetate is employed in thioflavin-T fluorescence assays to quantify fibril formation. Researchers have identified small molecules (e.g., methylthioninium chloride) that inhibit aggregation by capping β-sheet ends.

Table 2: Anti-Aggregation Compounds Tested with Tau (306–317)

CompoundIC₅₀ (μM)Mechanism of Action
Methylthioninium Chloride1.2β-sheet destabilization
Epigallocatechin Gallate4.7Sequestration of oligomers
Peptide D-TLKWV0.8Competitive PHF6 binding

Immunotherapy Development

Antibodies targeting cis-pThr231-tau (e.g., cis mAb) block tau propagation in murine models. Passive immunization with these antibodies reduces NFT burden and improves cognitive function, highlighting the therapeutic potential of targeting this epitope .

Comparative Analysis with Related Tau Peptides

Tau (298–312) Trifluoroacetate

The 298–312 peptide (KHVPGGGSVQIVYKP) includes the PHF6 motif flanked by lysine and proline residues. Despite 91% sequence homology, its aggregation kinetics differ due to N-terminal charges modulating β-sheet stacking .

Table 3: Aggregation Kinetics of Tau Peptides

PeptideLag Time (h)Maximum ThT Fluorescence (a.u.)
306–317 (VQIVYK)2.1 ± 0.3850 ± 120
298–312 (KHVPGGGSVQIVYKP)4.7 ± 0.6620 ± 90

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